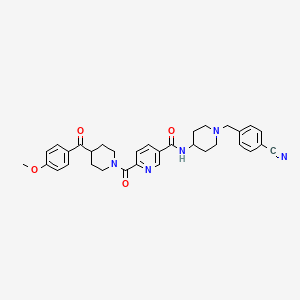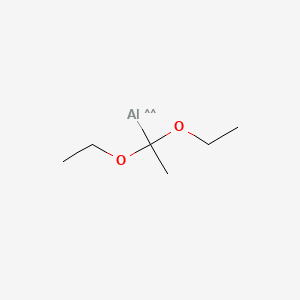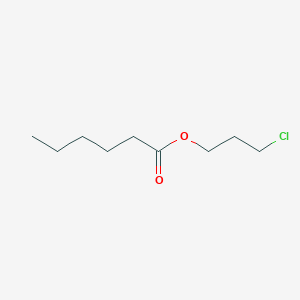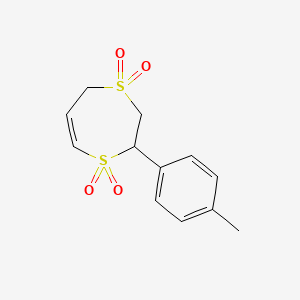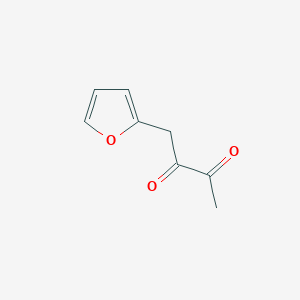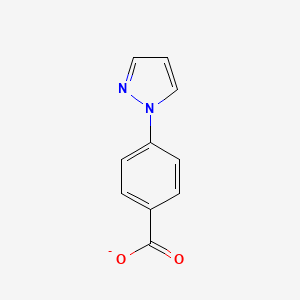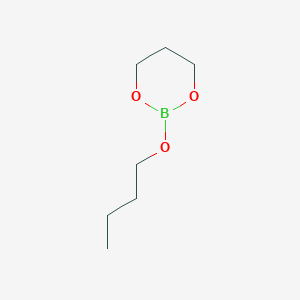
5-Bromo-1,2-difluoro-3-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2-difluoro-3-isopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzene ring. This compound is widely used in organic synthesis and serves as a key intermediate in the preparation of various organic molecules .
Vorbereitungsmethoden
The synthesis of 5-Bromo-1,2-difluoro-3-isopropoxybenzene typically involves a multi-step process. One common method includes the reaction of bromobenzene with difluorohydrogen to form a difluorobromobenzene intermediate. This intermediate is then reacted with isopropanol in the presence of a catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
5-Bromo-1,2-difluoro-3-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the aromatic ring or the substituents attached to it.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2-difluoro-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2-difluoro-3-isopropoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms and the isopropoxy group allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1,2-difluoro-3-isopropoxybenzene can be compared with other halogenated aromatic compounds such as:
5-Bromo-1,3-dichloro-2-isopropoxybenzene: Similar structure but with chlorine atoms instead of fluorine.
5-Bromo-1,3-difluoro-2-iodobenzene: Contains iodine instead of the isopropoxy group.
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene: Features a trifluoromethyl group instead of the isopropoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H9BrF2O |
|---|---|
Molekulargewicht |
251.07 g/mol |
IUPAC-Name |
5-bromo-1,2-difluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,1-2H3 |
InChI-Schlüssel |
WDEQDHOYPFBSFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=CC(=C1)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



